N-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]biphenyl-4-amine
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Overview
Description
(E)-N-{[1,1’-BIPHENYL]-4-YL}-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHANIMINE is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a benzothiazole moiety, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{[1,1’-BIPHENYL]-4-YL}-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHANIMINE typically involves multiple steps:
Formation of the Biphenyl Group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of the Benzothiazole Moiety: The benzothiazole ring can be synthesized via a cyclization reaction involving a 2-aminothiophenol and a nitrobenzene derivative.
Attachment of the Furan Ring: The furan ring can be introduced through a condensation reaction with an appropriate aldehyde.
Final Assembly: The final step involves the formation of the imine bond through a condensation reaction between the furan-aldehyde intermediate and an amine derivative of the biphenyl-benzothiazole compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{[1,1’-BIPHENYL]-4-YL}-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The imine bond can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The biphenyl and benzothiazole rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Amino derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, (E)-N-{[1,1’-BIPHENYL]-4-YL}-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHANIMINE can be used as a probe to study various biochemical pathways, particularly those involving nitro and sulfur-containing compounds.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate due to its unique structural features. It may exhibit biological activity against certain diseases, although further research is needed to confirm this.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N-{[1,1’-BIPHENYL]-4-YL}-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHANIMINE involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the benzothiazole and furan rings can interact with biological macromolecules through π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **(E)-N-{[1,1’-BIPHENYL]-4-YL}-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHANIMINE
- **(E)-N-{[1,1’-BIPHENYL]-4-YL}-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]THIOPHEN-2-YL}METHANIMINE
- **(E)-N-{[1,1’-BIPHENYL]-4-YL}-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PYRIDIN-2-YL}METHANIMINE
Uniqueness
The uniqueness of (E)-N-{[1,1’-BIPHENYL]-4-YL}-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHANIMINE lies in its combination of structural features, which confer specific chemical and biological properties. The presence of the furan ring, in particular, distinguishes it from similar compounds and may contribute to its unique reactivity and biological activity.
Properties
Molecular Formula |
C24H15N3O3S2 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
1-[5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl]-N-(4-phenylphenyl)methanimine |
InChI |
InChI=1S/C24H15N3O3S2/c28-27(29)19-10-12-21-22(14-19)31-24(26-21)32-23-13-11-20(30-23)15-25-18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-15H |
InChI Key |
ZJBNQNKISQLYBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=CC3=CC=C(O3)SC4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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